molecular formula C16H12Cl2F3NO2 B5049098 2-(2,4-dichloro-6-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(2,4-dichloro-6-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5049098
M. Wt: 378.2 g/mol
InChI Key: VYGHLRVAJSMULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichloro-6-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of dichloro, methyl, and trifluoromethyl groups attached to a phenoxy and phenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichloro-6-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the phenoxy and phenylacetamide intermediates. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes. The key steps in the synthesis may involve:

    Halogenation: Introduction of chlorine atoms to the phenoxy ring.

    Methylation: Addition of a methyl group to the phenoxy ring.

    Trifluoromethylation: Incorporation of the trifluoromethyl group to the phenyl ring.

    Amidation: Formation of the acetamide linkage between the phenoxy and phenyl rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Common industrial methods include:

    Catalytic Halogenation: Using catalysts to facilitate the halogenation process.

    Continuous Flow Synthesis: Employing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichloro-6-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of functional groups on the phenoxy or phenyl rings using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper complexes.

    Solvents: Dichloromethane, toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or demethylated products.

Scientific Research Applications

2-(2,4-dichloro-6-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichloro-6-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichloro-6-methylphenoxy)acetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-(3-trifluoromethylphenyl)acetamide: Lacks the dichloro and methyl groups on the phenoxy ring, leading to variations in reactivity and applications.

Uniqueness

2-(2,4-dichloro-6-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both dichloro and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2,4-dichloro-6-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2F3NO2/c1-9-5-11(17)7-13(18)15(9)24-8-14(23)22-12-4-2-3-10(6-12)16(19,20)21/h2-7H,8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGHLRVAJSMULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.